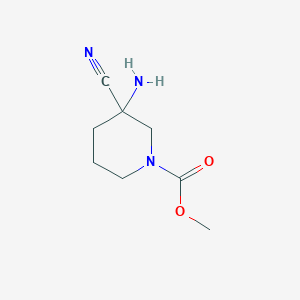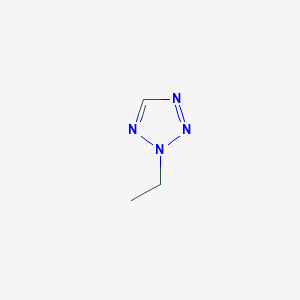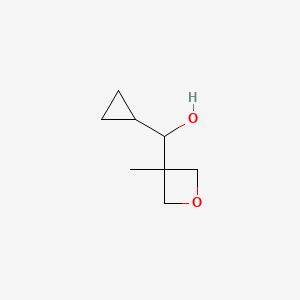
Cyclopropyl(3-methyloxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-methyloxetan-3-yl)methanol is an organic compound with the molecular formula C8H14O2. It is a clear, colorless liquid that is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a cyclopropyl group and a 3-methyloxetane moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropyl(3-methyloxetan-3-yl)methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylmethyl bromide with 3-methyloxetan-3-ylmethanol in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(3-methyloxetan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Cyclopropyl(3-methyloxetan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the development of new drugs.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Cyclopropyl(3-methyloxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the 3-methyloxetane moiety contribute to its reactivity and ability to form stable intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: A related compound with similar structural features but lacking the cyclopropyl group.
Cyclopropylmethanol: Contains the cyclopropyl group but lacks the 3-methyloxetane moiety.
Uniqueness
Cyclopropyl(3-methyloxetan-3-yl)methanol is unique due to the combination of the cyclopropyl group and the 3-methyloxetane moiety. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
cyclopropyl-(3-methyloxetan-3-yl)methanol |
InChI |
InChI=1S/C8H14O2/c1-8(4-10-5-8)7(9)6-2-3-6/h6-7,9H,2-5H2,1H3 |
Clé InChI |
AMDSCTOHOBEQFW-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1)C(C2CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


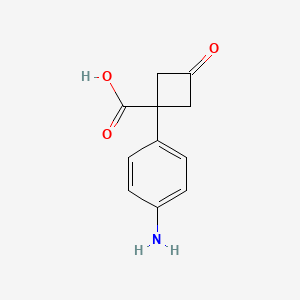
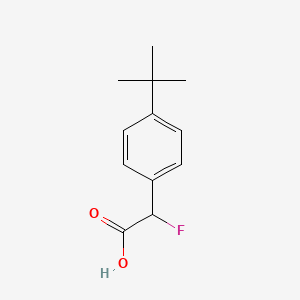
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
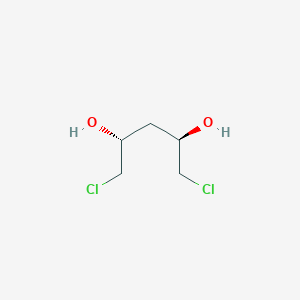

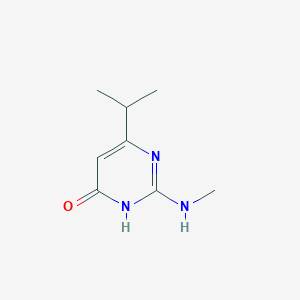
![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
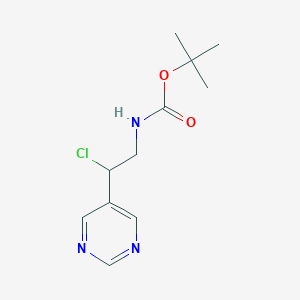
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
![1-[(1-Methylpiperidin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13062107.png)

